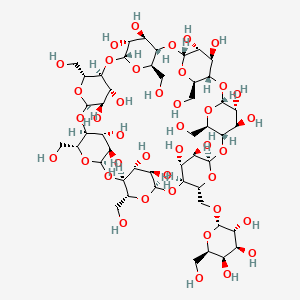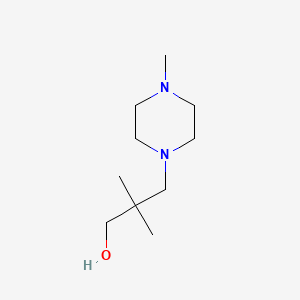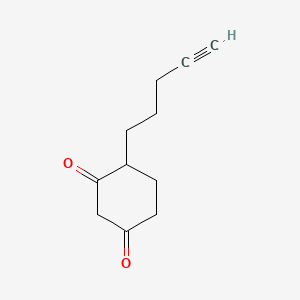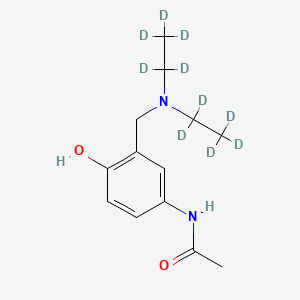
3-Diethylamino Acetaminophen-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diethylamino Acetaminophen-d10: is a deuterium-labeled derivative of 3-Diethylamino Acetaminophen. This compound is primarily used as an impurity standard in the preparation of anti-tuberculosis drugs . The deuterium labeling is significant for various analytical applications, including mass spectrometry, due to its ability to provide distinct isotopic signatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diethylamino Acetaminophen-d10 involves the incorporation of deuterium atoms into the 3-Diethylamino Acetaminophen molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Diethylamino Acetaminophen-d10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Diethylamino Acetaminophen-d10 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 3-Diethylamino Acetaminophen and related compounds.
Pharmaceutical Research: Employed in the development and quality control of anti-tuberculosis drugs.
Biological Studies: Utilized in metabolic studies to trace the pathways and interactions of 3-Diethylamino Acetaminophen in biological systems.
Industrial Applications: Applied in the synthesis of deuterium-labeled compounds for various industrial purposes.
Mechanism of Action
The mechanism of action of 3-Diethylamino Acetaminophen-d10 is similar to that of its non-deuterated counterpart. It primarily acts through:
Inhibition of Prostaglandin Synthesis: The compound inhibits the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, thereby reducing pain and inflammation.
Central Analgesic Effect: It activates descending serotonergic pathways in the central nervous system, contributing to its analgesic effects.
Comparison with Similar Compounds
3-Diethylamino Acetaminophen: The non-deuterated version of the compound.
Amodiaquine: An anti-malarial drug that shares structural similarities with 3-Diethylamino Acetaminophen.
Uniqueness:
Isotopic Labeling: The deuterium labeling in 3-Diethylamino Acetaminophen-d10 provides unique isotopic signatures that are valuable in analytical applications.
Enhanced Stability: The presence of deuterium can enhance the stability of the compound, making it more suitable for certain research and industrial applications.
Properties
IUPAC Name |
N-[3-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-hydroxyphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-15(5-2)9-11-8-12(14-10(3)16)6-7-13(11)17/h6-8,17H,4-5,9H2,1-3H3,(H,14,16)/i1D3,2D3,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUCRWJEKAGKKG-IZUSZFKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC(=O)C)O)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-CHLOROPHENYL)-6-FLUOROIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/new.no-structure.jpg)
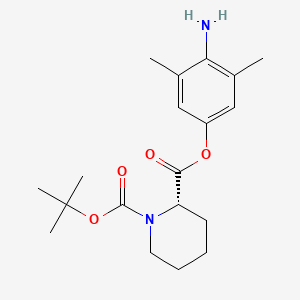
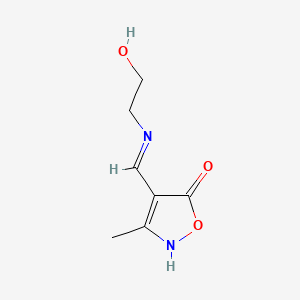
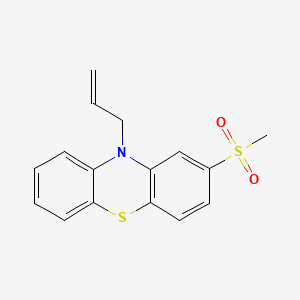
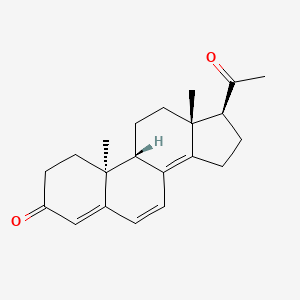
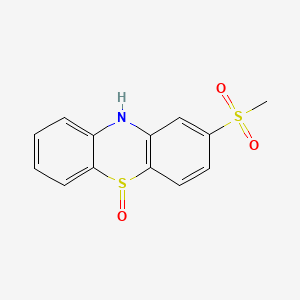
![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)
